Enciprazine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enciprazine, ®-, also known as ®-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol, is a compound belonging to the phenylpiperazine class. It was initially developed as an anxiolytic and antipsychotic agent but was never marketed. Enciprazine shows high affinity for the α1-adrenergic receptor and 5-HT1A receptor, among other sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enciprazine involves several key steps:
Alkylation of 3,4,5-trimethoxyphenol: 3,4,5-trimethoxyphenol (Antiarol) is alkylated with epichlorohydrin to produce (3,4,5-Trimethoxyphenoxy)methyl]oxirane.
Epoxide Opening: The resulting oxirane is then reacted with o-anisyl-piperazine to complete the synthesis of Enciprazine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Enciprazine undergoes various chemical reactions, including:
Oxidation: Enciprazine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups present in Enciprazine.
Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted piperazine compounds.
Scientific Research Applications
Chemistry: As a phenylpiperazine derivative, Enciprazine serves as a model compound for studying receptor-ligand interactions.
Biology: Enciprazine’s interaction with serotonin and adrenergic receptors makes it a valuable tool for studying neurotransmitter systems.
Mechanism of Action
Enciprazine exerts its effects primarily through its high affinity for the α1-adrenergic receptor and 5-HT1A receptor. As a 5-HT1A receptor agonist, it modulates serotonin levels, which play a crucial role in mood regulation and anxiety. Additionally, its antagonistic action on the α1-adrenergic receptor contributes to its anxiolytic and antipsychotic effects .
Comparison with Similar Compounds
Enciprazine is part of the phenylpiperazine class, which includes several similar compounds:
- Acaprazine
- Batoprazine
- Eltoprazine
- Enpiprazole
- Fluprazine
- Lidanserin
- Ensaculin
- Mafoprazine
- BMY-14802
- Azaperone
- Fluanisone
Uniqueness
What sets Enciprazine apart is its specific receptor affinity profile, particularly its high affinity for the 5-HT1A receptor and α1-adrenergic receptor. This unique profile contributes to its potential therapeutic effects in anxiety and psychotic disorders .
Properties
CAS No. |
68577-20-8 |
---|---|
Molecular Formula |
C23H32N2O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3/t17-/m1/s1 |
InChI Key |
KSQCNASWXSCJTD-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC(=C(C(=C3)OC)OC)OC)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.